molecular formula C6H12N2 B3273313 2-amino-2-methylpentanenitrile CAS No. 58577-08-5

2-amino-2-methylpentanenitrile

Cat. No.: B3273313
CAS No.: 58577-08-5
M. Wt: 112.17 g/mol
InChI Key: GAVGQLYTJJGLTH-UHFFFAOYSA-N
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Description

Strategic Significance as a Synthetic Intermediate in Organic Synthesis

2-Amino-2-methylpentanenitrile, a member of the nitrile family with the molecular formula C₆H₁₂N₂, holds a position of interest in the field of organic synthesis. ontosight.ai Its structure, which includes a pentane (B18724) backbone with both a nitrile (-CN) and an amino (-NH₂) group attached to the second carbon, makes it a valuable synthetic intermediate. ontosight.ai The presence of these functional groups allows for a variety of chemical transformations. For instance, the nitrile group can undergo hydrolysis to form carboxylic acids or amidation to produce amides. ontosight.ai This reactivity makes this compound a useful building block in the synthesis of more complex molecules, including those with potential pharmaceutical applications, such as certain sedatives or anesthetics. ontosight.ai The strategic placement of the amino and nitrile groups on a quaternary carbon center also provides a scaffold for creating sterically hindered and structurally unique compounds.

The utility of aminonitriles as synthetic intermediates is well-established. They are key precursors in the Strecker synthesis of amino acids, a fundamental process in organic chemistry. masterorganicchemistry.com While the direct synthesis of this compound via a classical Strecker reaction involving a ketone, an amine, and a cyanide source is a common approach, other methodologies exist for creating related α-aminonitriles. masterorganicchemistry.compnas.org These methods often focus on expanding the scope and efficiency of aminonitrile synthesis, highlighting the ongoing importance of these compounds as intermediates. rsc.orgrsc.org The development of catalytic systems, including organocatalysts and Lewis acids, has further enhanced the ability to synthesize a diverse range of α-aminonitriles with high efficiency and enantioselectivity. pnas.orgrsc.orgmdpi.com

Position within Alpha-Aminonitrile Chemistry and Derivatives

This compound is classified as an α-aminonitrile, a class of organic compounds characterized by the presence of an amino group and a nitrile group attached to the same carbon atom. researchgate.net This structural motif is of significant interest due to its prevalence in bioactive molecules and its versatility as a synthetic precursor. mdpi.comresearchgate.net The chemistry of α-aminonitriles is rich and varied, with numerous reaction pathways available for further functionalization. researchgate.net

The reactivity of the α-aminonitrile moiety allows for the creation of a wide array of derivatives. For example, the nitrile group can be reduced to an amine, leading to the formation of 1,2-diamines. mdpi.com Alternatively, hydrolysis of the nitrile group can yield α-amino acids, which are the fundamental building blocks of proteins. masterorganicchemistry.commdpi.com The amino group can also be modified through reactions such as acylation or alkylation to introduce new functional groups. academie-sciences.frnih.gov

The development of new synthetic methods has expanded the range of accessible α-aminonitrile derivatives. For instance, enantioselective syntheses have been developed to produce chiral α-aminonitriles, which are crucial for the preparation of optically active pharmaceuticals. rsc.orgrsc.org Furthermore, the incorporation of α-aminonitriles into more complex molecular frameworks has been explored, leading to the synthesis of heterocyclic compounds and other intricate structures. rsc.orgacs.org

Current Research Frontiers and Unaddressed Challenges in Aminonitrile Reactivity

Current research in aminonitrile chemistry is focused on several key frontiers. One major area of investigation is the development of more efficient and selective catalytic methods for their synthesis. pnas.orgrsc.orgorganic-chemistry.org This includes the use of organocatalysts, transition metal catalysts, and photocatalysis to achieve high yields and enantioselectivities under mild reaction conditions. rsc.orgorganic-chemistry.org A significant challenge remains in the synthesis of sterically hindered α-aminonitriles, as many existing methods are less effective for substrates with bulky substituents on the imine carbon. rsc.orgrsc.org

Another frontier involves expanding the scope of reactions involving aminonitriles. Researchers are exploring novel transformations of the nitrile and amino groups to access new classes of compounds. researchgate.net This includes the development of cascade reactions and multicomponent reactions that can rapidly build molecular complexity from simple aminonitrile precursors. ugent.be

Despite significant progress, several challenges in aminonitrile reactivity remain. One such challenge is the control of stereochemistry in reactions involving α-aminonitriles. While enantioselective syntheses of aminonitriles have been developed, controlling the stereochemical outcome of subsequent transformations can be difficult. rsc.org Additionally, the reactivity of certain aminonitriles can be unpredictable, and side reactions can sometimes limit the efficiency of synthetic routes. frontiersin.org Understanding the mechanistic details of aminonitrile reactions through computational studies is an active area of research aimed at addressing these challenges. rsc.org

Methodological Approaches in Compound-Centric Research

The study of a specific chemical compound like this compound involves a variety of methodological approaches. A fundamental aspect is the characterization of the compound's physical and chemical properties. This includes determining its molecular weight, melting point, boiling point, and spectroscopic data (e.g., NMR, IR, MS), which are essential for confirming its identity and purity. nih.govechemi.comchemsrc.com

Synthetic methodology is another crucial component of compound-centric research. This involves the development and optimization of synthetic routes to the target compound. For this compound, this could involve exploring different variations of the Strecker synthesis or other novel synthetic strategies. pnas.orgorganic-chemistry.org The goal is to develop methods that are efficient, scalable, and provide access to the compound in high yield and purity.

Computational chemistry plays an increasingly important role in understanding the properties and reactivity of molecules. rsc.org Techniques such as density functional theory (DFT) can be used to model the structure of this compound, predict its spectroscopic properties, and investigate the mechanisms of its reactions. rsc.org This can provide valuable insights that complement experimental studies.

Finally, the exploration of the compound's potential applications is a key driver of research. For this compound, this could involve investigating its use as an intermediate in the synthesis of new materials, catalysts, or biologically active molecules. ontosight.ailookchem.com This often involves collaboration with researchers in other fields, such as materials science or medicinal chemistry. ugent.be

Compound Properties and Data

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₆H₁₂N₂ ontosight.ainih.gov
Molecular Weight 112.17 g/mol nih.govechemi.com
CAS Number 58577-08-5 nih.govechemi.com
Canonical SMILES CCCC(C)(C#N)N nih.gov
InChI InChI=1S/C6H12N2/c1-3-4-6(2,8)5-7/h3-4,8H2,1-2H3 nih.gov
InChIKey GAVGQLYTJJGLTH-UHFFFAOYSA-N nih.gov
Boiling Point 87-90 °C @ 40 Torr echemi.com
Topological Polar Surface Area 49.8 Ų nih.govechemi.com
Hydrogen Bond Donor Count 1 nih.govechemi.com
Hydrogen Bond Acceptor Count 2 nih.govechemi.com
Rotatable Bond Count 2 nih.govechemi.com
Complexity 111 nih.govechemi.com
XLogP3-AA 0.5 nih.govechemi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-methylpentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-4-6(2,8)5-7/h3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVGQLYTJJGLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30886273
Record name Pentanenitrile, 2-amino-2-methyl-
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Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58577-08-5
Record name 2-Amino-2-methylpentanenitrile
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Record name Pentanenitrile, 2-amino-2-methyl-
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Record name Pentanenitrile, 2-amino-2-methyl-
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Record name Pentanenitrile, 2-amino-2-methyl-
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Advanced Synthetic Methodologies for 2 Amino 2 Methylpentanenitrile and Its Derivatives

Classical and Modified Strecker-Type Approaches

The Strecker synthesis, first reported in 1850, is a cornerstone for the preparation of α-aminonitriles and their corresponding amino acids. wikipedia.org The reaction typically involves a one-pot, three-component condensation of a ketone (in this case, 2-pentanone), an amine source (like ammonia), and a cyanide source (such as hydrogen cyanide or a cyanide salt). wikipedia.orgorganic-chemistry.org The usage of ketones, instead of aldehydes, leads to the formation of α,α-disubstituted amino acids. wikipedia.org

Asymmetric Strecker Protocols for Enantiopure Aminonitriles

The direct, unmodified Strecker synthesis yields a racemic mixture of aminonitriles. To obtain enantiopure 2-amino-2-methylpentanenitrile, asymmetric Strecker protocols are essential. These methods can be broadly categorized into two main strategies: the use of a chiral auxiliary and the application of a substoichiometric amount of a chiral catalyst. researchgate.net

Catalytic asymmetric Strecker reactions represent a highly efficient and atom-economical approach. organicreactions.org A notable development in this area is the use of chiral catalysts to facilitate the enantioselective addition of cyanide to an imine intermediate. For instance, chiral amido-thiourea catalysts have been shown to be effective in the hydrocyanation of ketimines, the key step in the Strecker synthesis of α,α-disubstituted aminonitriles. nih.govnih.gov These catalysts are robust and can be used with safer cyanide sources like potassium cyanide in aqueous or biphasic conditions, making the process more adaptable for larger-scale synthesis. nih.govnih.gov While specific data for this compound is not extensively reported, the principles established with other aliphatic ketones are directly applicable.

The general catalytic cycle involves the activation of the ketimine derived from 2-pentanone by the chiral catalyst, which then directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one enantiomer of this compound.

Multicomponent Reaction Variants (e.g., Ugi, Passerini) in Compound Synthesis

The Strecker reaction is a classic example of a multicomponent reaction (MCR). Modern variations, such as the Ugi and Passerini reactions, offer alternative and versatile routes to α-amino acid derivatives, which can be precursors to or structurally related to this compound. nih.govillinois.edu

The Ugi four-component reaction (U-4CR) typically involves a ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govillinois.edu For the synthesis of derivatives of this compound, 2-pentanone would serve as the ketone component. The reaction's ability to incorporate four different building blocks in a single step allows for the rapid generation of a diverse library of complex molecules.

The Passerini three-component reaction , on the other hand, combines a ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. researchgate.net This reaction provides a direct route to α-hydroxy acid derivatives, which can be further functionalized. Both the Ugi and Passerini reactions are powerful tools in combinatorial chemistry and drug discovery due to their high atom economy and operational simplicity. nih.govresearchgate.net

ReactionComponentsProduct TypeRelevance to this compound
Ugi Ketone (2-pentanone), Amine, Carboxylic Acid, Isocyanideα-Acylamino amideSynthesis of complex derivatives
Passerini Ketone (2-pentanone), Carboxylic Acid, Isocyanideα-Acyloxy carboxamideAccess to related α-hydroxy acid derivatives

Mechanistic Investigations of Strecker Condensations

The mechanism of the Strecker synthesis begins with the formation of an imine from the reaction of a ketone with an amine, which is then protonated to form an iminium ion. wikipedia.org This is followed by the nucleophilic addition of a cyanide ion to the iminium carbon, yielding the α-aminonitrile. wikipedia.org In the case of 2-pentanone, this would proceed via a 2-methyl-2-pentaniminium ion intermediate.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the reaction mechanism of related processes, like the gas-phase elimination of 2-pentanone. scholarsresearchlibrary.comresearchgate.net While not directly studying the Strecker reaction, these studies provide insights into the reactivity of the ketone. Mechanistic understanding of the Strecker reaction itself has been advanced through kinetic studies and the observation of intermediates. The reaction is reversible, a property that can be exploited in dynamic kinetic resolutions to achieve high enantioselectivity. rsc.org

Stereoselective Synthesis and Chiral Induction Strategies

Achieving high levels of stereocontrol in the synthesis of this compound is paramount for its potential applications in pharmaceuticals and as a chiral building block. This is accomplished through various chiral induction strategies.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org

In the context of the Strecker synthesis of this compound, a chiral amine can be used in place of ammonia (B1221849). The reaction of 2-pentanone with a chiral amine forms a chiral imine. The inherent chirality of the imine then directs the nucleophilic attack of the cyanide ion to one of the two diastereotopic faces, leading to the formation of a diastereomerically enriched α-aminonitrile. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target compound. Commonly used chiral auxiliaries include those derived from amino acids, terpenes, and other naturally occurring chiral molecules. nih.gov For example, pseudoephenamine has been shown to be a versatile chiral auxiliary in asymmetric synthesis. nih.govharvard.edu

Table of Common Chiral Auxiliaries:

Chiral Auxiliary Source/Type Application
(R)- or (S)-α-Phenylethylamine Synthetic Amine Formation of chiral imines
Evans Oxazolidinones Amino Alcohols Asymmetric alkylations and aldol (B89426) reactions
Pseudoephedrine/Pseudoephenamine Natural Product Derived Asymmetric alkylations

Asymmetric Organocatalysis in Compound Formation

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, offering a metal-free alternative for the construction of chiral molecules. mdpi.comrsc.orgmdpi.comunibo.it In the synthesis of α,α-disubstituted aminonitriles like this compound, chiral organocatalysts can be employed to catalyze the enantioselective cyanation of ketimines. researchgate.net

Various classes of organocatalysts have been developed for this purpose, including chiral Brønsted acids, Lewis bases, and bifunctional catalysts that can activate both the imine and the cyanide source. mdpi.comnih.gov For example, chiral phosphoric acids and thiourea-based catalysts have demonstrated high efficiency in promoting the asymmetric Strecker reaction. nih.govscielo.br These catalysts operate by forming a chiral complex with the imine substrate, thereby creating a chiral environment that directs the approach of the cyanide nucleophile. This methodology has been successfully applied to a range of ketimines, affording the corresponding α-aminonitriles in high yields and with excellent enantioselectivities. researchgate.net The application of these catalysts to the imine derived from 2-pentanone would provide a direct and efficient route to enantiomerically enriched this compound.

Transition Metal-Catalyzed Asymmetric Synthesis

The enantioselective synthesis of chiral α-aminonitriles is a critical area of research, and transition metal catalysis has emerged as a powerful tool for achieving high levels of stereocontrol. The asymmetric Strecker reaction, which involves the addition of a cyanide source to an imine, is a cornerstone of aminonitrile synthesis. wikipedia.orgjk-sci.com For the synthesis of α,α-disubstituted aminonitriles like this compound, the key step is the enantioselective cyanation of a ketimine precursor.

A variety of transition metals, including iron, copper, rhodium, vanadium, gold, ruthenium, molybdenum, platinum, rhenium, and cobalt, have been utilized as catalysts in the preparation of α-aminonitriles. mdpi.com Research has demonstrated the effectiveness of chiral catalysts derived from transition metals in promoting the asymmetric addition of cyanide to imines. For instance, titanium(IV) complexes, in conjunction with chiral ligands such as those derived from cinchona alkaloids, have been shown to catalyze the asymmetric cyanation of both aldimines and ketimines with high yields and enantioselectivities. nih.gov

The development of modular catalysts has allowed for the fine-tuning of the catalyst structure to achieve optimal results for specific substrates. These catalytic systems often operate under mild conditions and can tolerate a wide range of functional groups. nih.gov While direct examples of the transition metal-catalyzed asymmetric synthesis of this compound are not extensively reported, the general methodologies developed for the asymmetric cyanation of aliphatic ketimines provide a strong foundation for its potential synthesis. acs.orgresearchgate.net The key would be the generation of the ketimine from 2-pentanone and a suitable nitrogen source, followed by enantioselective cyanation using a chiral transition metal catalyst.

Catalyst SystemCyanide SourceSubstrate TypeEnantiomeric Excess (ee)Reference
Ti(OiPr)₄ / Cinchona Alkaloid / BiphenolTMSCNKetiminesup to >99% nih.gov
Chiral Ammonium (B1175870) SaltHCNN-allylbenzaldiminesHigh nih.gov
BINOL-derived Catalyst--- wikipedia.org

Sustainable and Novel Synthetic Pathways

Recent research has focused on developing more sustainable and innovative methods for the synthesis of aminonitriles, moving away from toxic reagents and harsh reaction conditions. These approaches include biocatalysis, electrosynthesis, photoredox catalysis, and flow chemistry.

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. openbiotechnologyjournal.comnih.gov This enzymatic transformation can be highly enantioselective, making it suitable for the kinetic resolution of racemic aminonitriles or the asymmetric synthesis of chiral amino acids and their derivatives.

A notable example is the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid, a derivative of the target compound, using a nitrilase from Rhodococcus rhodochrous J1. nih.gov In this process, the recombinant E. coli cells expressing the nitrilase gene selectively hydrolyzed one enantiomer of 2-methyl-2-propylmalononitrile to yield the desired chiral cyano-acid with high enantiomeric excess and molar yield. nih.gov

SubstrateBiocatalystProductEnantiomeric Excess (ee)Molar Yield
2-methyl-2-propylmalononitrileNitrilase from Rhodococcus rhodochrous J1(S)-2-cyano-2-methylpentanoic acid96%97%

Furthermore, the concept of dynamic kinetic resolution (DKR) has been successfully applied to the synthesis of chiral α-amino acids from racemic α-aminonitriles. researchgate.netexlibrisgroup.com This strategy combines a non-stereoselective nitrile hydratase with an enantioselective amidase and a racemase, allowing for the theoretical complete conversion of the racemic starting material to a single enantiomer of the desired amino acid. exlibrisgroup.com

Electrosynthesis and photoredox catalysis represent emerging frontiers in organic synthesis, offering novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Electrochemical methods have been explored for the oxidation of amines to generate iminium ions, which can then be trapped by a cyanide source to form α-aminonitriles. nih.gov This approach avoids the need for stoichiometric chemical oxidants.

Visible-light photoredox catalysis has been effectively used for the α-functionalization of amines. nih.govkaust.edu.sa This methodology often involves the single-electron oxidation of a tertiary amine to form an α-amino radical, which can then undergo a variety of transformations, including cyanation. kaust.edu.sa The synthesis of α-tertiary amines has been achieved through a multicomponent protocol involving the photocatalytic single-electron reduction of a ketimine species to an α-amino radical, followed by a Giese-type addition to an alkene. nih.gov These photoredox-catalyzed reactions can often be scaled up using continuous flow systems. researchgate.net

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automated, continuous production. The synthesis of α-aminonitriles has been successfully demonstrated in microreactor systems. researchgate.net

Photocatalytic methods, in particular, are well-suited for integration into flow chemistry setups. The oxidative cyanation of tertiary amines to generate α-aminonitriles has been shown to be scalable under continuous flow conditions. researchgate.net This approach allows for precise control over reaction parameters such as irradiation time and temperature, leading to improved yields and selectivity. While specific applications to the continuous production of this compound are still in the research phase, the existing literature on the flow synthesis of related aminonitriles suggests a promising avenue for future development.

Purification and Isolation Methodologies in Research Contexts

The purification and isolation of α-aminonitriles from reaction mixtures are crucial steps to obtain the desired compound in high purity. Common techniques employed in a research context include extraction, chromatography, and recrystallization.

Following the synthesis, a typical workup procedure may involve quenching the reaction mixture with an aqueous solution, such as saturated ammonium chloride, followed by extraction with an organic solvent like ethyl acetate. google.com The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. google.com

For further purification, column chromatography is a widely used method. researchgate.net However, for solid compounds, recrystallization is often a more effective technique for achieving high purity. illinois.edurochester.edu The choice of solvent is critical for successful recrystallization; the ideal solvent should dissolve the compound at high temperatures but not at room temperature, while the impurities should remain soluble at all temperatures. youtube.com

In some cases, precipitation can be used as an isolation method. After concentrating the crude product, the addition of a non-polar solvent, such as n-heptane, can induce the precipitation of the desired aminonitrile, which can then be collected by filtration. google.com The purity of the final product is typically assessed by analytical techniques such as melting point analysis and spectroscopy. youtube.com

Chemical Reactivity and Mechanistic Transformation Studies

Hydrolysis Pathways to Carboxylic Acids and Amino Acids

The conversion of the nitrile functionality in 2-amino-2-methylpentanenitrile to a carboxylic acid group is a fundamental transformation, yielding 2-amino-2-methylpentanoic acid. This hydrolysis can be achieved under acidic, basic, or enzymatic conditions, each with distinct mechanisms and kinetic profiles. This process is a critical step following the Strecker synthesis, a classic method for producing amino acids from ketones (in this case, 2-pentanone). wikipedia.orgchemeurope.com

Acid-Catalyzed Hydrolysis Kinetics and Mechanisms

Mechanism:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen atom by a strong acid (e.g., H₃O⁺), which significantly increases the electrophilicity of the nitrile carbon. masterorganicchemistry.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated nitrile carbon.

Tautomerization to Amide: Following deprotonation and subsequent proton transfers, an amide intermediate, 2-amino-2-methylpentanamide, is formed.

Hydrolysis of the Amide: The amide is then hydrolyzed in a subsequent series of steps. The amide carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack by another water molecule. This leads to a tetrahedral intermediate which, after proton transfers, eliminates ammonia (B1221849) (as NH₄⁺ under acidic conditions) to yield the final carboxylic acid, 2-amino-2-methylpentanoic acid. chemistrysteps.com

This entire sequence is a cornerstone of the Strecker amino acid synthesis, where the α-aminonitrile is converted into the final amino acid product. pearson.com The rate of this reaction is typically dependent on the concentration of both the aminonitrile and the acid catalyst, and often requires elevated temperatures to proceed at a practical rate.

Base-Catalyzed Hydrolysis Kinetics and Mechanisms

Hydrolysis of nitriles can also be effectively catalyzed by a base, although the conditions are often harsher than acid-catalyzed methods.

Mechanism:

Nucleophilic Attack by Hydroxide (B78521): The reaction begins with the direct nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon. This forms a hydroxy imine anion intermediate.

Protonation to Amide: A series of rapid proton transfers, typically involving the solvent (water), converts this intermediate into an amide, 2-amino-2-methylpentanamide.

Hydrolysis of the Amide: The amide undergoes further base-catalyzed hydrolysis. A hydroxide ion attacks the amide carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com

Irreversible Deprotonation: This intermediate can expel the amide anion (⁻NH₂), a very poor leaving group. However, the reaction is driven forward by the irreversible deprotonation of the initially formed carboxylic acid by the strong base present in the medium, forming a carboxylate salt. chemistrysteps.com An acidic workup is then required to protonate the carboxylate and the amino group to isolate the final amino acid.

Enzymatic Hydrolysis Specificity and Efficiency

Enzymatic hydrolysis offers a mild, highly specific, and often enantioselective alternative to chemical methods. Nitrilase enzymes (EC 3.5.5.1) are particularly effective for converting nitriles directly to carboxylic acids. nih.gov While studies specifically on this compound are not reported, research on the closely related prochiral substrate, 2-methyl-2-propylmalononitrile, provides significant insight into the potential of this method.

A study utilizing a nitrilase from Rhodococcus rhodochrous J1, expressed in Escherichia coli, demonstrated the highly enantioselective hydrolysis of 2-methyl-2-propylmalononitrile to (S)-2-cyano-2-methylpentanoic acid. nih.gov This reaction is analogous to the hydrolysis of one nitrile group in a gem-dinitrile, a transformation that highlights the enzyme's precision. Given the structural similarity, it is highly probable that a nitrilase could effectively hydrolyze this compound. Such a biocatalytic process could offer high yields under mild conditions (neutral pH, room temperature) and potentially resolve a racemic mixture of the aminonitrile to produce an enantiomerically enriched amino acid. researchgate.net

Table 1: Enzymatic Hydrolysis of a this compound Analogue
SubstrateEnzyme SourceProductMolar Yield (%)Enantiomeric Excess (e.e. %)Conditions
2-methyl-2-propylmalononitrileNitrilase from Rhodococcus rhodochrous J1(S)-2-cyano-2-methylpentanoic acid979630 °C, 24 hours

Cyclization and Heterocyclic Synthesis via Intramolecular Reactions

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile carbon (upon activation), makes it a potential precursor for various nitrogen-containing heterocycles. rsc.org

Formation of Five-Membered Nitrogen Heterocycles (e.g., Imidazoles, Oxazoles)

Imidazoles: The synthesis of imidazoles often involves the reaction of a compound containing a nitrogen-carbon-nitrogen backbone with a dicarbonyl equivalent. While direct intramolecular cyclization of this compound is not a standard route to imidazoles, it can serve as a component in multicomponent reactions. For instance, α-aminonitriles can react with other reagents to build the imidazole (B134444) ring. organic-chemistry.org A plausible, though not documented, pathway could involve the reaction of the aminonitrile with an aldehyde to form an intermediate that subsequently cyclizes.

Oxazoles: Oxazoles are commonly synthesized through methods like the Robinson-Gabriel synthesis or the Fischer oxazole (B20620) synthesis. pharmaguideline.comwikipedia.org The Fischer synthesis, which involves the reaction of a cyanohydrin with an aldehyde, is particularly relevant. wikipedia.org An α-aminonitrile can be considered a nitrogen analog of a cyanohydrin. A hypothetical reaction could involve the N-acylation of this compound, followed by an acid-catalyzed intramolecular cyclization and dehydration, which would be analogous to the Robinson-Gabriel synthesis of oxazoles from α-acylamino ketones.

Synthesis of Six-Membered Nitrogen Heterocycles (e.g., Piperidines, Pyridines)

Piperidines: The direct synthesis of a piperidine (B6355638) ring from this compound is not straightforward. However, the aminonitrile can be a precursor to intermediates that are suitable for cyclization. For example, Nagib et al. have demonstrated that aminonitriles can undergo cyclization to form chiral piperidines in the presence of reducing agents like DIBAL-H. nih.gov Another strategy involves the reduction of the nitrile group to a primary amine, yielding a 1,2-diamine. This diamine, with appropriate functionalization, could then undergo cyclization to form a piperidine or piperazine (B1678402) derivative.

Pyridines: The synthesis of pyridines from simple acyclic precursors often requires the construction of a 1,5-dicarbonyl compound or its equivalent. A more advanced strategy involves the use of α-aminonitriles as synthons. For example, a synthetic route described by Opatz and colleagues involves the dialkylation of a deprotonated α-aminonitrile with allylic halides, followed by ring-closing metathesis (RCM) and subsequent aromatization to yield a substituted pyridine (B92270). researchgate.net Applying this logic, this compound could potentially be N-protected and then C-alkylated with suitable diene-containing electrophiles to create a precursor for an RCM-based pyridine synthesis.

Transformations of the Nitrile Functionality

The nitrile group in this compound is a versatile functional group capable of undergoing a variety of chemical transformations. Its strong polarization makes the carbon atom electrophilic and susceptible to nucleophilic attack, while the nitrogen atom possesses a lone pair of electrons. chemistrysteps.com

The reduction of the nitrile functionality is a key transformation, providing access to primary amines and aldehydes, which are valuable synthetic intermediates.

Reduction to Primary Amines: The conversion of nitriles to primary amines is efficiently achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org The reaction proceeds via two consecutive nucleophilic additions of a hydride ion (H⁻) to the electrophilic nitrile carbon. openstax.orglibretexts.org The initial addition forms an imine anion intermediate. This intermediate undergoes a second hydride addition to yield a dianion, which upon aqueous workup is protonated to furnish the primary amine. openstax.orglibretexts.org Catalytic hydrogenation, for instance using a Ruthenium-on-carbon (Ru/C) catalyst in the presence of ammonia, also serves as an effective method for reducing nitriles to primary amines. google.com

Reduction to Aldehydes: A more controlled, partial reduction of the nitrile to an aldehyde can be accomplished using a less reactive hydride reagent, such as Diisobutylaluminium hydride (DIBAL-H). The reaction is typically conducted at low temperatures (-78 °C) to prevent over-reduction. DIBAL-H delivers a single hydride equivalent to the nitrile, forming an aluminum-complexed imine intermediate. This intermediate is stable at low temperatures but is readily hydrolyzed during aqueous workup to yield the corresponding aldehyde. chemistrysteps.comlibretexts.org

TransformationReagent(s)ProductKey Mechanistic Steps
Reduction to Primary Amine1. LiAlH₄ 2. H₂O2-Amino-2-methylpentan-1-amineTwo successive nucleophilic hydride additions followed by protonation. openstax.orglibretexts.org
Reduction to Aldehyde1. DIBAL-H (1 equiv.), -78 °C 2. H₂O2-Amino-2-methylpentanalSingle nucleophilic hydride addition to form an imine intermediate, followed by hydrolysis. libretexts.org

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents such as Grignard and organolithium reagents. chemistrysteps.com This reaction provides an effective route for the synthesis of ketones.

The reaction with a Grignard reagent (R'-MgX) involves the nucleophilic addition of the carbanionic R' group to the nitrile carbon. This addition breaks the carbon-nitrogen pi bond and forms a magnesium salt of an imine anion. This intermediate is stable and does not undergo a second addition, in part due to the negative charge on the imine nitrogen. openstax.orglibretexts.org Subsequent hydrolysis of the imine anion during aqueous workup yields a ketone. openstax.org This transformation is a valuable carbon-carbon bond-forming reaction. Similarly, other nucleophiles like organoboranes have been shown to add across the C≡N triple bond. rsc.org The reactivity of nitriles towards nucleophiles like cysteine has also been investigated, forming thioimidate intermediates. nih.gov

Nucleophile (Reagent)IntermediateFinal Product (after Hydrolysis)
Grignard Reagent (R'-MgX)Imine anion magnesium saltKetone (R-CO-R')
Organolithium Reagent (R'-Li)Imine anion lithium saltKetone (R-CO-R')

The nitrile functionality can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazoles. researchgate.net This reaction, often referred to as the Huisgen cycloaddition, is one of the most common and effective methods for the synthesis of 5-substituted tetrazole rings. researchgate.netnih.gov Tetrazoles are important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids. researchgate.netbeilstein-journals.org

The reaction is typically carried out by treating the nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a proton source like ammonium (B1175870) chloride (NH₄Cl) or a Lewis acid. chalcogen.ro The mechanism involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. nih.gov This concerted or stepwise process leads to the formation of the stable, aromatic 5-membered tetrazole ring. The reaction can be performed with a wide range of nitriles, making it a highly versatile method for accessing diverse tetrazole derivatives. organic-chemistry.org

Transformations of the Amino Functionality

The primary amino group of this compound is a nucleophilic center that can undergo a range of common transformations, including acylation, alkylation, and sulfonylation. These reactions allow for the introduction of various substituents, modifying the compound's properties and enabling its use as a building block in more complex syntheses.

Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to form N-acyl derivatives (amides). The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides (e.g., methyl iodide). This reaction proceeds via a nucleophilic substitution (Sₙ2) pathway. A significant drawback of this method is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. To achieve selective mono-alkylation, reductive amination or the use of protecting group strategies is often preferred.

Sulfonylation: The reaction of the primary amine with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base yields sulfonamides. Similar to acylation, this is a nucleophilic substitution reaction at the electrophilic sulfur atom of the sulfonyl chloride. Sulfonamides are generally stable compounds and the sulfonamide NH is more acidic than that of an amide, a property that can be exploited in further synthetic steps. monash.edu

Reaction TypeReagent ClassExample ReagentProduct Class
AcylationAcyl Halide / Acid AnhydrideAcetyl Chloride (CH₃COCl)N-Acyl Amide
AlkylationAlkyl HalideMethyl Iodide (CH₃I)N-Alkyl Amine (mono-, di-, tri-alkylated)
SulfonylationSulfonyl Chloridep-Toluenesulfonyl Chloride (TsCl)N-Sulfonyl Sulfonamide

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound allows it to readily undergo condensation reactions with a variety of carbonyl compounds, specifically aldehydes and ketones. This reaction is a cornerstone of imine chemistry, resulting in the formation of N-substituted imines, commonly known as Schiff bases. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, forming a hemiaminal intermediate. This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product and a molecule of water. masterorganicchemistry.comoxfordsciencetrove.comlibretexts.org

The reaction is reversible and its efficiency is often influenced by the reaction conditions, such as pH and the removal of water. libretexts.orgnih.gov A mildly acidic environment (typically pH 4-5) is optimal as it facilitates the dehydration of the hemiaminal without excessively protonating the amine nucleophile, which would render it unreactive. libretexts.org Steric hindrance around the carbonyl group or the amine can affect the reaction rate and equilibrium position. Due to the presence of a quaternary carbon atom adjacent to the amino group in this compound, steric factors may influence the kinetics of the condensation, particularly with bulky ketones.

Research on the condensation of primary amines with various carbonyl compounds has shown broad applicability. A range of aromatic and aliphatic aldehydes and ketones can be employed to generate a diverse library of Schiff bases. organic-chemistry.orgredalyc.org These products are valuable intermediates in organic synthesis, serving as precursors for the synthesis of secondary amines (via reduction) and other nitrogen-containing heterocyclic compounds.

The following table summarizes the expected products from the condensation reaction of this compound with a selection of representative carbonyl compounds, based on established chemical principles.

Table 1: Representative Condensation Reactions of this compound

Carbonyl CompoundStructure of Carbonyl CompoundProduct (Schiff Base)Structure of Product
BenzaldehydeC₆H₅CHON-(benzylidene)-2-methyl-2-pentanenitrileC₆H₅CH=N-C(CH₃)(CN)CH₂CH₂CH₃
Acetone(CH₃)₂CON-(propan-2-ylidene)-2-methyl-2-pentanenitrile(CH₃)₂C=N-C(CH₃)(CN)CH₂CH₂CH₃
Cyclohexanone (B45756)C₆H₁₀ON-(cyclohexylidene)-2-methyl-2-pentanenitrileC₆H₁₀=N-C(CH₃)(CN)CH₂CH₂CH₃
4-MethoxybenzaldehydeCH₃OC₆H₄CHON-(4-methoxybenzylidene)-2-methyl-2-pentanenitrileCH₃OC₆H₄CH=N-C(CH₃)(CN)CH₂CH₂CH₃

Palladium-Catalyzed Cross-Coupling Reactions of Functionalized Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. However, this compound itself is not a direct substrate for these reactions as it lacks the necessary functional groups (e.g., a halide, triflate, or organoboron moiety). To participate in such transformations, the compound must first be functionalized.

A common strategy involves the introduction of a reactive group, such as an aryl halide, onto the aminonitrile structure. For example, the primary amine could be N-arylated with a haloaryl compound (e.g., 1-bromo-4-iodobenzene) to create a derivative like N-(4-bromophenyl)-2-amino-2-methylpentanenitrile. This functionalized derivative now contains an aryl bromide, which is a suitable electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions, coupling an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgresearchgate.net The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org

A functionalized derivative of this compound could be coupled with various aryl- or vinylboronic acids to synthesize complex biaryl or styrenyl structures. The reaction conditions—including the choice of palladium catalyst, ligand, base, and solvent—are crucial for achieving high yields and can be tailored to the specific substrates. researchgate.net The steric hindrance provided by the α,α-disubstituted aminonitrile moiety could potentially influence the efficiency of the coupling, requiring careful optimization of the reaction parameters.

The table below illustrates the potential products of a Suzuki-Miyaura cross-coupling reaction using a hypothetical functionalized derivative, N-(4-bromophenyl)-2-amino-2-methylpentanenitrile, with various boronic acids.

Table 2: Hypothetical Suzuki-Miyaura Reactions of a Functionalized this compound Derivative

Functionalized DerivativeBoronic Acid Coupling PartnerExpected ProductReaction Conditions (Typical)
N-(4-bromophenyl)-2-amino-2-methylpentanenitrilePhenylboronic acidN-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpentanenitrilePd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C
N-(4-bromophenyl)-2-amino-2-methylpentanenitrile4-Methylphenylboronic acidN-(4'-methyl-[1,1'-biphenyl]-4-yl)-2-amino-2-methylpentanenitrilePd(OAc)₂, SPhos, K₃PO₄, Dioxane, 100 °C
N-(4-bromophenyl)-2-amino-2-methylpentanenitrileThiophene-2-boronic acidN-(4-(thiophen-2-yl)phenyl)-2-amino-2-methylpentanenitrilePd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C
N-(4-bromophenyl)-2-amino-2-methylpentanenitrileVinylboronic acid pinacol (B44631) esterN-(4-vinylphenyl)-2-amino-2-methylpentanenitrilePdCl₂(dppf), Cs₂CO₃, THF/H₂O, 70 °C

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

The arrangement of electrons in a molecule dictates its geometry, stability, and reactivity. Computational analyses provide a detailed picture of the electronic structure and the nature of chemical bonds.

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule in its ground state. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing information on molecular geometry, electronic energy, and orbital distributions.

DFT methods, such as those using the B3LYP functional with a basis set like 6-311++G(d,p), are widely employed to investigate molecular structures and vibrational spectra. researchgate.net These calculations optimize the molecular geometry to find the lowest energy conformation and can predict spectroscopic data. For 2-amino-2-methylpentanenitrile, such calculations would yield precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

Ab initio methods, while often more computationally intensive, can offer higher accuracy for electronic properties. These calculations are foundational for obtaining reliable data on electron distribution and bonding characteristics.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (DFT/B3LYP)

Parameter Bond/Angle Calculated Value
Bond Length C2-C3 1.54 Å
C2-CN 1.47 Å
C2-N (amino) 1.46 Å
C≡N 1.15 Å
Bond Angle N(amino)-C2-C(methyl) 109.5°
C3-C2-CN 110.0°

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this type of molecule.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. For this compound, the amino group's lone pair would significantly contribute to the HOMO, making it the primary site for electrophilic attack. The nitrile group's π* orbital would be a major component of the LUMO, marking it as a site for nucleophilic attack.

Table 2: Hypothetical Frontier Orbital Energies for this compound

Molecular Orbital Energy (eV) Description
LUMO -0.55 Primarily located on the C≡N antibonding π* orbital
HOMO -6.98 Primarily located on the lone pair of the amino group

| HOMO-LUMO Gap | 6.43 | Indicates high kinetic stability |

Note: This data is hypothetical and serves to illustrate the typical output of FMO analysis.

This compound possesses a stereocenter at the C2 carbon, meaning it can exist as two enantiomers (R and S). Furthermore, rotation around its single bonds (e.g., C2-C3) gives rise to various conformers with different energies.

Conformational analysis using computational methods involves mapping the potential energy surface of the molecule as a function of dihedral angles. This allows for the identification of the most stable conformers (energy minima) and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity. For instance, studies on similar cyclic ketones have used theoretical calculations to determine conformational equilibria between different isomers. researchgate.net For this compound, the analysis would likely focus on the rotation around the C2-C3 bond to determine the preferred orientation of the propyl group relative to the amino and nitrile groups.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the detailed pathways of chemical reactions. It allows chemists to visualize the transformation from reactants to products and to understand the energetic factors that control the reaction's speed and outcome.

A key goal in studying reaction mechanisms is to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can search for the geometry of the TS, which is characterized as a first-order saddle point on the potential energy surface.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. researchgate.net This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species. researchgate.net This provides a clear and detailed picture of the atomic motions that occur during the chemical transformation. For a potential reaction involving this compound, such as a cyclization or elimination, IRC analysis would be essential to validate the proposed mechanism.

The activation energy (Ea) is the energy difference between the reactants and the transition state. It is a critical factor determining the rate of a chemical reaction. Computational chemistry allows for the calculation of these energy barriers, providing quantitative predictions of reaction kinetics. nih.gov

Using theories like Canonical Transition State Theory (CTST), calculated activation energies can be used to predict reaction rate constants. researchgate.net These predictions are invaluable for understanding how reaction conditions might influence the outcome and for designing more efficient chemical syntheses. For example, in the study of amine reactions with CO2, computational models have been used to predict activation free energies and reaction rates, helping to explain experimental observations. researchgate.net A similar approach could be applied to predict the rates of reactions involving this compound under various conditions.

Table 3: Illustrative Calculated Activation Energies for Hypothetical Reactions

Reaction Pathway Reactants Transition State Products Activation Energy (kcal/mol)
Pathway A: Hydrolysis This compound + H₂O TS1 2-amino-2-methylpentanamide 25.4

Note: The data presented is for illustrative purposes to show how activation energies for competing reaction pathways would be compared.

Solvent Effects Modeling (Implicit and Explicit Solvation)

In computational chemistry, modeling the effect of a solvent is crucial for accurately predicting the behavior of a solute. For this compound, the presence of polar functional groups—the primary amine (-NH₂) and the nitrile (-C≡N)—means that its conformation and properties are significantly influenced by the surrounding solvent. Solvent effects are typically modeled using two main approaches: implicit and explicit solvation. wikipedia.org

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a uniform dielectric constant, rather than as individual molecules. wikipedia.org This approach is computationally efficient and provides a good general description of the solvent's bulk electrostatic effects. wikipedia.org For this compound, an implicit model would create a cavity in the dielectric continuum corresponding to the shape of the molecule. The solute's charge distribution polarizes the surrounding medium, which in turn creates a reaction field that interacts with the solute. This is particularly important for stabilizing the partial charges on the nitrogen and carbon atoms of the nitrile group and the nitrogen of the amine group. The polarizable continuum model (PCM) is a commonly used implicit solvation method. nih.gov

Explicit Solvation Models: In contrast, explicit models treat individual solvent molecules as distinct entities. This method involves placing the solute molecule in a box of solvent molecules (e.g., water, methanol). While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. rsc.orgresearchgate.net For this compound, the amine group can act as a hydrogen bond donor, and both the amine and nitrile nitrogen atoms can act as hydrogen bond acceptors. Explicit solvation is essential for accurately modeling these specific interactions, which are not fully captured by implicit models. acs.org Hybrid models that combine a few explicit solvent molecules in the first solvation shell with an implicit continuum for the bulk solvent offer a balance between accuracy and computational cost. wikipedia.org

The choice of solvent would be expected to influence the molecular properties of this compound, such as its dipole moment. In a nonpolar solvent like hexane, the dipole moment would be relatively low. In contrast, in polar protic solvents like water or ethanol, hydrogen bonding and strong dielectric effects would lead to an increase in the calculated dipole moment.

Predicted Dipole Moment of this compound in Various Solvents
SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Gas Phase12.85
Hexane1.883.10
Chloroform4.813.55
Ethanol24.554.10
Water78.394.25

Spectroscopic Property Prediction and Interpretation for Research Understanding

Computational methods are invaluable for predicting and interpreting various types of spectra, which aids in the structural elucidation and understanding of molecules like this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of these modes. researchgate.net For a molecule to be IR active, its dipole moment must change during the vibration. For a mode to be Raman active, the polarizability of the molecule must change. uni-siegen.de

For this compound, key predicted vibrational frequencies would include:

N-H stretching: The primary amine group would exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H stretching: The aliphatic methyl and methylene groups would show stretching vibrations in the 2850-3000 cm⁻¹ region.

C≡N stretching: The nitrile group has a very characteristic and strong absorption, predicted to be in the 2200-2260 cm⁻¹ range. This band is often a clear indicator of the presence of a nitrile functional group.

N-H bending: The scissoring vibration of the -NH₂ group is expected around 1600 cm⁻¹.

C-N stretching: The stretching of the carbon-nitrogen single bond of the amine group would appear in the fingerprint region.

Predicted Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency (cm⁻¹)Expected IR IntensityExpected Raman Activity
N-H asymmetric stretch3450MediumWeak
N-H symmetric stretch3360MediumWeak
C-H stretch (aliphatic)2960-2870StrongStrong
C≡N stretch2245StrongStrong
N-H bend (scissoring)1610MediumWeak
C-N stretch1280MediumMedium

NMR spectroscopy is a primary tool for determining the structure of organic molecules. Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are made by calculating the magnetic shielding tensor for each nucleus in the molecule.

For this compound, the predicted chemical shifts would be:

¹H NMR: The protons of the -NH₂ group would likely appear as a broad singlet. The protons on the carbon adjacent to the nitrile and amine groups would be deshielded. The various methylene (-CH₂-) and methyl (-CH₃) protons in the pentyl chain and the 2-methyl group would have distinct chemical shifts based on their electronic environment.

¹³C NMR: The carbon of the nitrile group (-C≡N) is characteristically found in the 115-125 ppm range. The quaternary carbon at the 2-position, bonded to both the amine and nitrile groups, would also have a distinct chemical shift. The other carbon atoms in the molecule would appear in the aliphatic region of the spectrum.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-C≡N-121.5
C2 (quaternary)-55.0
C2-CH₃1.4524.8
C3-H₂1.7038.2
C4-H₂1.5020.5
C5-H₃0.9514.1
-NH₂1.80 (broad)-

Since this compound is a chiral molecule, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are essential for determining its absolute configuration (R or S). These techniques measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light. nih.gov

Computational prediction of ECD and ORD spectra has become a reliable method for assigning the absolute configuration of chiral molecules. arxiv.org The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule.

Calculating the ECD or ORD spectrum for each conformer, typically using Time-Dependent Density Functional Theory (TD-DFT).

Averaging the spectra of the individual conformers based on their Boltzmann population.

The predicted spectrum for one enantiomer (e.g., the R-enantiomer) is then compared to the experimental spectrum. A match between the signs and shapes of the Cotton effects in the predicted and experimental spectra allows for the unambiguous assignment of the absolute configuration. The predicted spectrum for the S-enantiomer would be a mirror image of the R-enantiomer's spectrum. While challenging for nitriles due to the weak chromophore, this computational approach is a powerful tool for stereochemical analysis. nih.govacs.org

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule by systematically changing one or more geometric parameters, such as a dihedral angle, and calculating the energy at each step. q-chem.comreadthedocs.io

For this compound, a PES scan could be performed by rotating the dihedral angle around the C2-C3 bond. This would reveal the energy barriers to rotation and identify the most stable conformations (energy minima) and transition states (energy maxima). The results would show staggered conformations (like gauche and anti) as energy minima, and eclipsed conformations as energy maxima. Such an analysis provides insight into the molecule's preferred shapes and dynamic behavior in solution. researchgate.net

Interaction with Solvents and Catalysts

The interaction of this compound with solvents and catalysts is a critical aspect of its reactivity and potential applications. Theoretical and computational chemistry provides valuable insights into these interactions at a molecular level, elucidating the role of various factors in influencing reaction pathways and efficiencies. While specific computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be derived from studies on analogous α-aminonitriles and related compounds.

Solvent Interactions

The behavior of this compound in solution is significantly influenced by the nature of the solvent. Solvation effects can alter the compound's conformational stability, electronic properties, and reactivity. Computational models, such as Density Functional Theory (DFT) combined with continuum solvation models like the Polarizable Continuum Model (PCM), are instrumental in predicting these effects. nih.govresearchgate.netdntb.gov.ua

Key interactions between this compound and solvent molecules include:

Hydrogen Bonding: The primary amine group (-NH₂) of this compound can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group (-C≡N) can act as a hydrogen bond acceptor. In protic solvents like water or methanol, strong hydrogen bonds can form, leading to significant stabilization of the solute.

Dipole-Dipole Interactions: The nitrile group has a large dipole moment, leading to strong dipole-dipole interactions with polar solvents such as dimethylformamide (DMF) or acetonitrile (ACN). acs.org

Van der Waals Forces: The alkyl chain (methyl and propyl groups) of the molecule primarily interacts through weaker van der Waals forces.

The choice of solvent can have a profound impact on reaction outcomes. For instance, polar solvents with strong Lewis acid solvation properties can be detrimental to yields in certain catalyzed reactions by solvating the metal cation of the catalyst, thereby preventing it from interacting with the reactants. acs.org Conversely, in some cases, specific solvent interactions can enhance catalytic activity.

Table 1: Predicted Solvation Effects on this compound

SolventDielectric Constant (ε)Primary Interaction TypeExpected Effect on Reactivity
Water78.4Hydrogen BondingStabilization of polar transition states
Methanol32.7Hydrogen BondingModerate stabilization
Acetonitrile (ACN)37.5Dipole-DipoleFavorable for polar reactions
Tetrahydrofuran (THF)7.6Dipole-Dipole, Van der WaalsModerate solubility and reactivity
Toluene2.4Van der WaalsLow solubility, suitable for non-polar reactions

Note: The data in this table is illustrative and based on general principles of solute-solvent interactions for similar functional groups.

Catalyst Interactions

The synthesis and transformation of α-aminonitriles are often facilitated by catalysts. Computational studies on related systems can shed light on the potential catalytic interactions of this compound.

Lewis Acid Catalysis: Lewis acids are commonly employed in the synthesis of α-aminonitriles. acs.org Theoretical investigations suggest that the Lewis acid coordinates with the nitrogen atom of the imine intermediate, which is a precursor to the aminonitrile. This coordination enhances the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack by the cyanide ion. The efficiency of the catalyst can be strongly solvent-dependent. acs.org

Organocatalysis: Chiral organocatalysts, such as quinine derivatives, have been investigated for the asymmetric synthesis of α-aminonitriles. acs.org Computational models indicate that these catalysts can activate the reaction through hydrogen bonding interactions. For example, a catalyst with a hydrogen bond donor group can interact with the imine nitrogen, while a basic site on the catalyst can deprotonate the nucleophile, bringing both reactants into close proximity in a chiral environment.

Table 2: Illustrative Computational Data for Catalyzed Strecker Reaction of an Imine with HCN to form an α-Aminonitrile

CatalystCoordination SiteActivation Energy (kcal/mol) - UncatalyzedActivation Energy (kcal/mol) - Catalyzed
None-25.8-
ZnCl₂Imine Nitrogen25.815.2
Chiral Thiourea (B124793)Imine Nitrogen and Cyanide25.818.5

Note: This data is hypothetical and serves to illustrate the typical energy changes observed in computational studies of similar reactions.

Detailed computational analyses, such as transition state theory and molecular dynamics simulations, can provide a deeper understanding of the reaction mechanisms, including the structures of intermediates and transition states. nih.govnih.gov These studies are crucial for the rational design of more efficient and selective catalysts for the synthesis and transformation of this compound and other related compounds.

Advanced Analytical Methodologies for Research on 2 Amino 2 Methylpentanenitrile Reactions and Derivatives

Real-Time Spectroscopic Monitoring of Reaction Kinetics

Real-time spectroscopic monitoring is a powerful tool for elucidating reaction mechanisms and kinetics by providing continuous data on the concentration of reactants, intermediates, and products throughout a chemical transformation.

In-situ NMR and Infrared Spectroscopy for Reaction Monitoring

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are at the forefront of real-time reaction analysis, offering non-invasive and continuous monitoring of chemical processes as they occur within the reaction vessel. beilstein-journals.orgiastate.eduresearchgate.netnih.govnih.gov

In-situ NMR Spectroscopy: This technique allows for the tracking of reactions in real-time by acquiring a series of NMR spectra at set intervals. iastate.edu By monitoring the changes in the intensity of signals corresponding to specific protons or other NMR-active nuclei, researchers can determine the rate of consumption of starting materials and the formation of products. For the synthesis of 2-amino-2-methylpentanenitrile, in-situ NMR could provide invaluable data on reaction kinetics, help identify the presence of any transient intermediates, and quantify the final product yield without the need for sampling and quenching. beilstein-journals.orgnih.gov The main requirements for successful in-situ NMR monitoring are that the reaction is slow enough to acquire meaningful data at each time point and that the signals of interest have a sufficient signal-to-noise ratio. iastate.edu

In-situ Infrared (IR) Spectroscopy: In-situ Fourier Transform Infrared (FT-IR) spectroscopy, often utilizing an attenuated total reflection (ATR) probe inserted directly into the reaction mixture, provides real-time information on the changes in functional groups during a reaction. rsc.orgsemanticscholar.org For the formation of this compound, the disappearance of the nitrile (C≡N) stretching vibration of a precursor and the appearance of bands associated with the amine (N-H) group could be monitored to track the reaction progress. nih.gov This method is particularly useful for reactions that are difficult to sample due to temperature, pressure, or toxicity.

Time-Resolved Spectroscopic Techniques for Intermediates

Time-resolved spectroscopy is essential for the detection and characterization of short-lived reaction intermediates, providing insights into the elementary steps of a reaction mechanism. rsc.orgntu.edu.sg These techniques utilize pump-probe setups where an initial laser pulse (the pump) initiates the reaction, and a subsequent, delayed pulse (the probe) interrogates the species present at a specific time after initiation.

By varying the delay between the pump and probe pulses, it is possible to build up a spectral snapshot of the reaction mixture at different time points, often on the femtosecond to nanosecond timescale. ntu.edu.sg While no specific studies on this compound using time-resolved spectroscopy have been identified, this methodology would be instrumental in identifying any transient species, such as radicals or ionic intermediates, that may be involved in its synthesis or subsequent reactions. rsc.orgresearchgate.net

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly valuable for determining the enantiomeric excess (ee) of a chiral compound. nih.govresearcher.life

The primary chiroptical techniques include:

Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized UV-Vis light.

Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light.

For a chiral molecule like this compound, each enantiomer would produce a VCD or ECD spectrum that is a mirror image of the other. A racemic mixture would show no signal. The intensity of the observed signal is directly proportional to the enantiomeric excess of the sample. While chromatographic methods are more common for ee determination, chiroptical spectroscopy offers a rapid and non-destructive alternative. researcher.life

Chromatographic and Separation Science for Complex Mixtures in Research

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in complex mixtures, which are often encountered in chemical research.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of enantiomers. yakhak.orgchromatographyonline.comsigmaaldrich.commdpi.comankara.edu.tr This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral analyte, leading to different retention times and, thus, their separation.

The development of a chiral HPLC method for this compound would involve screening various types of CSPs (e.g., polysaccharide-based, macrocyclic glycopeptides) and optimizing the mobile phase composition (e.g., solvent ratios, additives) to achieve baseline separation of the enantiomers. chromatographyonline.comankara.edu.tr Although specific methods for this compound are not documented in the reviewed literature, established protocols for other chiral amines and amino acid derivatives provide a strong foundation for method development. yakhak.orgsigmaaldrich.com

Below is a hypothetical data table illustrating the type of information that would be generated from a successful chiral HPLC method development for this compound.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Retention Time (R-enantiomer) (min)Retention Time (S-enantiomer) (min)Resolution (Rs)
Polysaccharide-based CSPHexane/Isopropanol (90:10)1.08.59.81.6
Macrocyclic Glycopeptide CSPMethanol/Water with 0.1% TFA0.812.314.11.8

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and Reaction Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nist.govsigmaaldrich.comnih.govmdpi.commdpi.comnih.gov It is particularly well-suited for the analysis of volatile and thermally stable compounds.

For the study of this compound, GC-MS could be employed for:

Reaction Profiling: To identify and quantify volatile starting materials, byproducts, and the final product in a reaction mixture. mdpi.com

Analysis of Derivatives: Since aminonitriles may have limited volatility, derivatization is often necessary to convert them into more volatile and thermally stable compounds suitable for GC-MS analysis. sigmaaldrich.comnih.govresearchgate.netnih.govresearchgate.net Common derivatization reagents for amino groups include silylating agents or acylating agents. sigmaaldrich.comresearchgate.net

A typical workflow for GC-MS analysis would involve derivatization of the sample, followed by injection into the GC-MS system. The components of the mixture are separated on a capillary column and then detected by the mass spectrometer, which provides a mass spectrum for each component that can be used for identification. nih.gov

The following table illustrates hypothetical data that could be obtained from a GC-MS analysis of a derivatized this compound sample.

CompoundDerivativeRetention Time (min)Key Mass Fragments (m/z)
This compoundTrimethylsilyl (TMS)10.2185, 114, 73
Unreacted Starting Material-5.8[Specific to starting material]
Byproduct 1TMS8.1[Specific to byproduct]

Preparative Chromatography for Derivative Isolation

Following a chemical reaction involving this compound, the resulting mixture often contains the desired derivative, unreacted starting materials, byproducts, and reaction intermediates. Preparative chromatography is an essential technique for the isolation and purification of these target derivatives on a scale sufficient for further analysis. Unlike analytical chromatography, which focuses on identification and quantification of small samples, preparative chromatography aims to separate and collect larger quantities of specific components.

High-performance liquid chromatography (HPLC) is a commonly employed mode for this purpose. A typical process involves:

Column Selection: Choosing a stationary phase (e.g., silica, C18) that provides optimal selectivity for the target derivative based on its polarity and functional groups.

Mobile Phase Optimization: Developing a solvent system (mobile phase) that effectively separates the components of the mixture. This often involves gradient elution, where the solvent composition is changed over time to resolve compounds with different affinities for the stationary phase.

Fraction Collection: As the separated components elute from the column, a fraction collector is used to automatically collect them into separate vials.

Purity Analysis: The purity of the collected fractions is then assessed using analytical techniques like analytical HPLC or mass spectrometry.

The successful isolation of a pure derivative is a critical prerequisite for subsequent structural confirmation and further reactivity studies.

Mass Spectrometry for Reaction Pathway Elucidation and Intermediate Identification

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for identifying reaction intermediates and elucidating complex reaction pathways involving this compound. By providing molecular weight and structural information, MS techniques can help map the transformation of reactants into products.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 0.001 atomic mass units or better. researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. Instruments like Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are capable of achieving high resolution. researchgate.net

In the context of this compound reactions, HRMS is crucial for:

Confirming Product Identity: By matching the experimentally determined exact mass to the calculated theoretical mass, the elemental formula of a newly synthesized derivative can be confirmed.

Distinguishing Isobaric Species: It can differentiate between compounds that have the same nominal mass but different elemental compositions. For example, a reaction intermediate and a byproduct might have very close molecular weights that can only be resolved by HRMS.

Table 1: Hypothetical HRMS Data for a Reaction Involving this compound

Compound NameElemental FormulaCalculated Exact MassMeasured Exact MassMass Error (ppm)
This compoundC6H12N2112.1000112.10032.68
Hypothetical Hydrolysis ProductC6H13NO115.0997115.0995-1.74
Hypothetical Dimerization ProductC12H24N4224.2001224.20051.78

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Unknowns

Tandem Mass Spectrometry, also known as MS/MS, is a technique used to determine the structure of unknown compounds, including reaction intermediates and degradation products. nih.gov The process involves multiple stages of mass analysis:

Precursor Ion Selection: An ion of a specific m/z (the precursor ion) is selected from the mixture.

Fragmentation: The selected precursor ion is fragmented into smaller product ions through collision-induced dissociation (CID). nih.govresearchgate.net

Product Ion Analysis: The m/z of the resulting product ions are measured.

The fragmentation pattern is characteristic of the molecule's structure. By interpreting these patterns, chemists can deduce the connectivity of atoms and the location of functional groups within an unknown derivative of this compound. This method is particularly valuable for identifying the structure of transient intermediates that cannot be isolated. nih.govunito.it The fragmentation of α-amino acids and related nitrile compounds often involves characteristic losses, such as the neutral loss of water and carbon monoxide, which can aid in structural interpretation. nih.govresearchgate.net

Table 2: Plausible MS/MS Fragmentation of a Protonated this compound Derivative

Precursor Ion (m/z)Proposed StructureProduct Ion (m/z)Neutral LossPlausible Fragment Structure
113.1073[C6H12N2+H]+96.0808NH3[C6H10N]+
113.1073[C6H12N2+H]+86.0964HCN[C5H12N]+
113.1073[C6H12N2+H]+56.0495C3H7N[C3H6N]+

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Isomers are molecules that have the same chemical formula and thus the same exact mass, making them indistinguishable by mass spectrometry alone. Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the ion's size, shape, and charge. researchgate.netpolyu.edu.hk In an IMS instrument, ions are propelled through a drift tube filled with a buffer gas. Their drift time is dependent on their rotationally averaged collision cross-section (CCS), which is a measure of their three-dimensional shape. nih.gov

This technique is invaluable for differentiating isomeric derivatives of this compound, such as:

Structural Isomers: Where atoms are connected in a different order.

Stereoisomers: Including enantiomers and diastereomers, which have different spatial arrangements.

By coupling IMS with MS, compounds with the same m/z but different shapes (and therefore different CCS values) can be resolved and identified. researchgate.netpolyu.edu.hk

Table 3: Illustrative IMS-MS Data for Distinguishing Isomers of a Hypothetical Derivative

Isomer TypeStructureExact Mass (m/z)Collision Cross-Section (CCS) in Ų
Positional Isomer ADerivative with functional group at C3185.1234135.2
Positional Isomer BDerivative with functional group at C4185.1234138.5
Diastereomer A(2R, XR)-configuration212.1567142.1
Diastereomer B(2R, XS)-configuration212.1567145.8

X-ray Crystallography for Solid-State Structure Confirmation of Derivatives

While mass spectrometry provides crucial information about connectivity and elemental composition, X-ray crystallography offers the definitive, unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov This technique is the gold standard for confirming the absolute configuration of chiral centers and the precise conformation of molecules.

The process involves several key steps:

Crystallization: A highly purified sample of the this compound derivative is crystallized to form a single, well-ordered crystal.

X-ray Diffraction: The crystal is exposed to a beam of X-rays. The electrons in the molecule diffract the X-rays, creating a unique diffraction pattern. nih.gov

Structure Solution: The intensities and positions of the diffraction spots are used to calculate an electron density map of the molecule.

Structural Refinement: A model of the molecular structure is fitted to the electron density map and refined to provide precise atomic coordinates, bond lengths, and bond angles.

For derivatives of this compound, X-ray crystallography can definitively establish the stereochemistry at the C-2 position and any other chiral centers introduced during a reaction, providing unequivocal proof of the compound's structure. nih.gov

Strategic Applications of 2 Amino 2 Methylpentanenitrile in Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecule Synthesisepa.gov

2-amino-2-methylpentanenitrile, a member of the α-aminonitrile family of compounds, is a valuable and versatile building block in modern organic synthesis. uni-mainz.denih.gov These compounds are characterized by the presence of both a nucleophilic amino group and an electrophilic nitrile group on the same carbon atom, granting them unique reactivity. arkat-usa.org This bifunctional nature allows them to serve as precursors for a wide array of more complex molecules, including amino acids, heterocyclic compounds, and various amine derivatives. uni-mainz.dearkat-usa.org The synthetic utility of α-aminonitriles has been recognized for over 160 years, yet they continue to be relevant to contemporary synthetic challenges. uni-mainz.de Their ability to act as stabilized α-aminocarbanions or acyl anion equivalents further broadens their applicability in forming new carbon-carbon bonds, making them indispensable tools for constructing intricate molecular architectures. uni-mainz.de

Precursor to Non-Proteinogenic and Constrained Amino Acids

One of the most significant applications of this compound is in the synthesis of non-proteinogenic amino acids, specifically α,α-disubstituted amino acids. wikipedia.org These non-natural amino acids are of great interest in medicinal chemistry and materials science as they can introduce unique structural constraints into peptides and other polymers. wikipedia.orgnih.gov

The synthesis typically begins with the Strecker reaction, a classic multicomponent reaction where a ketone (in this case, 2-pentanone) reacts with an amine source (like ammonia) and a cyanide source. wikipedia.org The resulting α-aminonitrile, this compound, can then be hydrolyzed under acidic or basic conditions to yield the corresponding α,α-disubstituted amino acid, 2-amino-2-methylpentanoic acid. wikipedia.org

Starting Material Key Intermediate Final Product Significance
2-PentanoneThis compound2-amino-2-methylpentanoic acidCreates a non-proteinogenic, sterically constrained amino acid.

The presence of two substituents on the α-carbon atom restricts the conformational freedom of the molecule. When incorporated into peptide chains, these constrained amino acids can induce specific secondary structures, such as turns or helices, and can increase resistance to enzymatic degradation.

Scaffold for Heterocyclic Library Synthesis

The dual functionality of this compound makes it an excellent scaffold for the synthesis of diverse heterocyclic libraries. uni-mainz.dearkat-usa.org The amino group acts as a nucleophile, while the nitrile group can act as an electrophile or be transformed into other functional groups, enabling various cyclization strategies. arkat-usa.org

Research has demonstrated that α-aminonitriles are key precursors for a range of five-membered heterocyclic systems. arkat-usa.org For instance, they can react with various reagents to form substituted imidazoles, oxazoles, and isothiazoles. arkat-usa.org

Examples of Heterocyclic Synthesis from α-Aminonitriles:

Heterocycle Class General Reaction Scheme Role of Aminonitrile
Imidazoles Reaction with reagents like cyanogen (B1215507) bromide or thiocyanates.The aminonitrile provides a C-N-C fragment of the final ring.
Oxazoles Acylation of the amino group followed by acid-catalyzed cyclization.The amino and nitrile groups participate in the ring formation.
Isothiazoles Reaction with sulfur-containing electrophiles.Serves as a bifunctional starting material for ring construction. arkat-usa.org

This versatility allows chemists to generate large collections of related heterocyclic compounds (libraries) by systematically varying the starting materials and reaction conditions. Such libraries are invaluable in drug discovery and materials science for screening and identifying compounds with desired biological or physical properties.

Intermediate in Natural Product Total Synthesis (non-medicinal natural products)

While specific examples detailing the use of this compound in the total synthesis of non-medicinal natural products are not extensively documented, the broader class of α-aminonitriles serves as a crucial intermediate in the synthesis of complex natural products, particularly alkaloids. uni-mainz.deuci.edu The strategic importance of these intermediates lies in their ability to facilitate the construction of key structural motifs found in nature. uci.edu

In the context of divergent synthesis, a common intermediate can be used to produce multiple different natural products. nih.gov An α-aminonitrile, with its potential for conversion into various functional groups, is an ideal candidate for such a common intermediate, allowing access to diverse molecular skeletons from a single starting point. nih.gov The synthesis of complex alkaloids often involves the precise installation of nitrogen-containing stereocenters, a task for which chiral α-aminonitriles are well-suited.

Role in Polymer Chemistry and Material Science Research

The applications of this compound extend beyond small molecule synthesis into the realm of polymer chemistry and materials science. Its derivatives can be used as monomers to create specialty polymers or as precursors to materials with specific functional properties.

Monomer for Specialty Polymers (e.g., Polyamides, Polyimines from derivatives)

Aminonitriles are valuable precursors for the production of polyamides. google.com A process has been developed where an aminonitrile is reacted with water at high temperatures and pressures. google.com In this reaction, the nitrile group is hydrolyzed to a carboxylic acid, and the resulting amino acid monomer undergoes polycondensation to form a polyamide. google.com This method avoids the need to first synthesize and purify the amino acid monomer separately.

General Scheme for Polyamide Synthesis from Aminonitriles:

Hydrolysis: The nitrile group (-C≡N) of this compound is converted to a carboxylic acid group (-COOH) in the presence of water.

Polycondensation: The resulting amino acid, 2-amino-2-methylpentanoic acid, polymerizes. The amino group of one monomer reacts with the carboxylic acid group of another, forming an amide bond and releasing a molecule of water.

Polymer Formation: This process repeats to form a long-chain polyamide.

The resulting polyamides, containing α,α-disubstituted repeating units, would be expected to have modified physical properties—such as altered thermal stability, solubility, and mechanical strength—compared to conventional polyamides like Nylon.

Precursor to Functional Materials (e.g., for sensing, catalysis)

The heterocyclic structures derived from this compound can be incorporated into larger systems to create functional materials. For example, polymers containing imidazole (B134444) or oxazole (B20620) units can exhibit unique properties relevant to catalysis or chemical sensing. The nitrogen atoms within these heterocyclic rings can act as binding sites for metal ions, making them suitable for applications in supported catalysis. Furthermore, changes in the electronic environment of these heterocyclic systems upon binding to an analyte can be exploited for chemical sensing applications, leading to a detectable optical or electrical signal. While direct research on materials from this compound is specific, the principles derived from the broader class of aminonitriles and their heterocyclic derivatives provide a clear pathway for such applications. arkat-usa.org

Development of Catalysts and Ligands from Derivatives

The unique bifunctional nature of this compound, possessing both a primary amine and a nitrile group on a quaternary carbon, makes it a valuable scaffold for the development of specialized catalysts and ligands. Its derivatives are strategically employed in both asymmetric metal catalysis and organocatalysis.

Chiral Ligand Synthesis for Asymmetric Catalysis

The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, aiming to control the stereochemical outcome of a chemical reaction. Derivatives of this compound can be elaborated into sophisticated ligands capable of coordinating with transition metals to form highly selective catalysts. The amino group serves as a primary attachment point for introducing other coordinating moieties, leading to the formation of bidentate or multidentate ligands. nih.gov

The process typically involves the chemical modification of the amine and/or the nitrile group. For instance, the amine can be acylated or alkylated to introduce phosphorus, nitrogen, or oxygen-containing arms that can effectively coordinate with a metal center. These modifications, when performed using chiral auxiliaries or resolved enantiomers of the aminonitrile itself, result in chiral ligands. These ligands create a chiral environment around the metal center, which in turn directs the stereoselectivity of the catalytic transformation, favoring the formation of one enantiomer over the other. rsc.org

Amino acids and their derivatives have proven to be effective and readily available sources for chiral ligands used in a variety of metal-catalyzed reactions. mdpi.com Similarly, the aminonitrile scaffold provides a non-natural, yet structurally robust, platform for ligand design. The resulting metal complexes can be applied to a wide range of important asymmetric reactions, including hydrogenations, C-C bond formations, and epoxidations. mdpi.commdpi.com

Table 1: Potential Chiral Ligands from this compound and Their Applications

Ligand TypeStructural ModificationPotential Metal ComplexTarget Asymmetric Reaction
P,N-LigandAmine functionalized with a diphenylphosphine (B32561) group; Nitrile remains.Palladium (Pd), Rhodium (Rh)Allylic Alkylation, Hydrogenation
N,N-LigandAmine functionalized with a pyridine (B92270) ring; Nitrile hydrolyzed to a primary amide.Ruthenium (Ru), Iridium (Ir)Transfer Hydrogenation of Ketones
Salen-type LigandDimerization of the aminonitrile derivative through a linker, followed by reaction with a salicylaldehyde (B1680747) derivative.Manganese (Mn), Cobalt (Co)Asymmetric Epoxidation

Organocatalyst Development from Aminonitrile Scaffolds

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions, offering a complementary approach to metal-based catalysis. researchgate.net The scaffold of this compound is an attractive starting point for designing novel organocatalysts due to its inherent functionalities. The primary amine can act as a Lewis base or be converted into a functional group capable of hydrogen bonding (e.g., a thiourea (B124793) or squaramide) or forming iminium/enamine intermediates, which are key to many organocatalytic cycles. researchgate.net

Molecules containing both an amine and another functional group can act as bifunctional catalysts, mimicking the concerted acid-base catalysis found in enzymes. researchgate.net By modifying the this compound structure—for example, by introducing acidic moieties or hydrogen-bond donors—researchers can develop catalysts for a range of transformations. These can include aldol (B89426) reactions, Michael additions, and Mannich reactions, which are fundamental C-C bond-forming processes in organic synthesis. The chiral center at the quaternary carbon provides a basis for creating enantiomerically pure catalysts that can induce high levels of stereoselectivity.

Table 2: Organocatalyst Scaffolds Derived from this compound

Organocatalyst TypeKey Functional GroupActivation ModeExample Application
Bifunctional Amine-ThioureaPrimary amine and a thiourea groupHydrogen bonding and Lewis base activationAsymmetric Michael Addition
Proline-like CatalystConversion of the nitrile to a carboxylic acid, forming a secondary amineEnamine/Iminium ion formationAsymmetric Aldol or Mannich Reactions
Phase-Transfer CatalystQuaternization of the amine to form a chiral ammonium (B1175870) saltFormation of a chiral ion pairAsymmetric Alkylation

Green Chemistry Applications and Sustainable Processes

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov this compound and its derivatives are being explored within this framework, focusing on improving the environmental footprint of synthetic methodologies.

Solvent-Free Reactions and Atom Economy Studies

A key principle of green chemistry is the reduction or elimination of solvents, which often account for the majority of waste in a chemical process. nih.gov Solvent-free, or solid-state, reactions can be achieved through techniques like mechanochemistry (grinding reactants together) or by heating a mixture of solid reactants without any solvent. ekb.egresearchgate.net These approaches can lead to reduced waste, lower energy consumption, and simpler product purification. ekb.eg

Atom economy is a metric that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. taylorfrancis.com Rearrangement and addition reactions are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the final product. taylorfrancis.com In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. igitsarang.ac.in By designing synthetic routes involving this compound that favor addition or condensation reactions with minimal byproduct formation, chemists can significantly improve the sustainability of the process. researchgate.net The Reaction Mass Efficiency (RME) provides a more holistic view by considering the masses of all reactants, reagents, and solvents relative to the mass of the product obtained. ekb.eg

Table 3: Comparison of Atom Economy in a Hypothetical Reaction

MetricTraditional Synthesis (in Solvent)Green Synthesis (Solvent-Free)
Reaction Type Substitution with protecting groupsDirect addition/condensation
Atom Economy (AE) Typically < 50% due to byproducts and protecting groupsPotentially > 90%
Solvent Use High (e.g., Toluene, Dichloromethane)None or minimal
Energy Consumption Often requires heating/refluxing for extended periodsReduced, may proceed at room temperature or with short heating
Waste Generation Significant solvent and byproduct wasteMinimal

Use of Sustainable Feedstocks and Biocatalysis

The shift towards a bio-based economy necessitates the use of renewable feedstocks derived from biomass rather than finite petrochemical resources. nih.govresearchgate.net Research efforts are directed at developing synthetic pathways to key chemical intermediates, including aminonitriles, from sustainable starting materials like amino acids, sugars, or lignin-derived compounds. nih.gov This approach reduces the carbon footprint and reliance on fossil fuels associated with chemical manufacturing.

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, is a powerful tool in green chemistry. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly selective (chemo-, regio-, and stereoselective), and are derived from renewable sources. nih.govnih.gov For the synthesis involving this compound, enzymes such as nitrilases could be employed for the selective hydrolysis of the nitrile group, while transaminases could be used in the asymmetric synthesis of chiral amino precursors. This biocatalytic approach avoids the use of harsh reagents and protecting groups often required in traditional chemical synthesis, leading to cleaner and more efficient processes. nih.gov

Table 4: Potential Sustainable and Biocatalytic Routes

ProcessSustainable FeedstockEnzyme ClassTransformation
Aminonitrile SynthesisBio-derived ketones/aldehydesTransaminase / Nitrilase (in a cascade)Asymmetric synthesis of the chiral aminonitrile
Nitrile HydrolysisThis compoundNitrilaseSelective conversion of the nitrile to a carboxylic acid or amide
Amine FunctionalizationBio-derived acyl donorsLipase / AcylaseEnantioselective acylation of the amino group

Future Research Directions and Emerging Paradigms in 2 Amino 2 Methylpentanenitrile Chemistry

Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning

The synthesis of 2-amino-2-methylpentanenitrile, traditionally achieved via the Strecker reaction, is a prime candidate for re-evaluation using artificial intelligence (AI) and machine learning (ML). Modern computer-aided synthesis planning (CASP) tools, powered by deep learning and trained on vast reaction databases, can propose novel and optimized synthetic routes that a human chemist might not consider.

These AI platforms utilize sophisticated algorithms, such as Monte Carlo tree searches and graph convolutional networks, to perform retrosynthetic analysis. pku.edu.cnresearchgate.net For a target molecule like this compound, an AI tool could:

Predict Novel Pathways: Identify alternative disconnections and starting materials beyond the standard ketone, ammonia (B1221849), and cyanide precursors.

Optimize Reaction Conditions: Sift through millions of data points to suggest optimal catalysts, solvents, and temperature profiles to maximize yield and minimize byproducts. rsc.org

Rank Feasibility: Score proposed routes based on factors like step count, cost of starting materials, and predicted reaction success, allowing researchers to prioritize the most promising pathways for laboratory validation. rsc.org

The integration of retrosynthesis knowledge into these data-driven applications allows the system to align its suggestions with the logic and intuition of synthetic chemists, making the output more practical and reliable. cabidigitallibrary.org

Table 1: AI/ML Parameters in Synthetic Route Design for this compound
ParameterAI/ML ApplicationPotential Impact on Synthesis
Retrosynthetic AnalysisDeep Learning Models (e.g., GCN)Discovery of non-intuitive or more efficient synthetic pathways.
Reaction Condition OptimizationMachine Learning Regression ModelsPrediction of optimal temperature, solvent, and catalyst for higher yields.
Reagent SelectionNatural Language Processing of Chemical LiteratureIdentification of cheaper, safer, or more sustainable starting materials.
Feasibility ScoringMonte Carlo Tree Search AlgorithmsPrioritization of synthetic routes with the highest probability of success. rsc.org

Development of Continuous Flow Processes for Scalable and Efficient Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, particularly for scalability, safety, and efficiency. The synthesis of this compound via the Strecker reaction involves highly toxic reagents like cyanide, making it an ideal candidate for translation to a flow process.

In a continuous flow setup, small volumes of reagents are continuously mixed and reacted in a coiled tube or microreactor. This approach offers:

Enhanced Safety: The small reaction volume at any given time minimizes the risk associated with handling hazardous materials like hydrogen cyanide or its salts.

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to faster reactions and higher yields. rsc.org

Scalability and Automation: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). The entire process, from reagent introduction to in-line purification and analysis, can be automated. beilstein-journals.org

Exploration of Novel Reactivity Patterns and Unconventional Activation Methods (e.g., Plasma Chemistry, Sonochemistry)

Moving beyond conventional thermal activation, future research will likely explore unconventional methods to drive the synthesis of this compound, aiming for milder conditions, higher efficiency, and unique reactivity.

Sonochemistry: The use of high-frequency ultrasound has been shown to be a powerful tool for promoting the Strecker synthesis of α-aminonitriles. beilstein-journals.orgnih.gov Acoustic cavitation—the formation, growth, and collapse of microscopic bubbles—creates localized hot spots with extreme temperatures and pressures, which can dramatically accelerate reaction rates. orgchemres.org Studies on related aminonitriles have demonstrated that sonication can reduce reaction times from days to minutes while improving product purity. beilstein-journals.orgresearchgate.net This green chemistry approach enhances energy efficiency and often simplifies product work-up. beilstein-journals.org

Plasma Chemistry: Cold plasma technology represents a frontier in chemical synthesis. In this method, a gas is energized to create a plasma state containing a mixture of ions, electrons, and highly reactive neutral species. For nitrile synthesis, a plasma-triggered reaction could activate simple precursors like ammonia and short-chain hydrocarbons in a dielectric barrier discharge reactor. pku.edu.cnresearchgate.net Research has shown that key reactive intermediates like the C≡N species can be generated in the plasma phase, offering a novel, environmentally friendly pathway to nitrile compounds without traditional cyanide reagents. pku.edu.cnresearchgate.net This method could also be used for surface functionalization, directly grafting nitrile groups onto materials. researchgate.net

Table 2: Comparison of Unconventional Activation Methods
MethodPrinciple of ActivationPotential Advantage for SynthesisReference
SonochemistryAcoustic CavitationDrastically reduced reaction times, higher product purity, energy efficiency. beilstein-journals.orgnih.gov
Plasma ChemistryGeneration of highly reactive species in an ionized gas.Enables use of simple precursors, potentially cyanide-free routes. pku.edu.cnresearchgate.net

Design of Next-Generation Functional Materials from its Derivatives

While this compound itself is a small molecule, its bifunctional nature (containing both an amine and a nitrile group) makes it a valuable building block for advanced functional materials. The nitrile and amine groups are versatile synthetic handles that can be transformed into a wide array of other functionalities. researchgate.netrsc.org

A key emerging area is the development of Organic Polymeric Networks (OPNWs) or Covalent Organic Frameworks (COFs). Researchers have successfully prepared novel poly(α-aminonitrile) networks through one-pot Strecker reactions using di- or tri-functional aldehydes and amines. rsc.org These materials are notable for their high thermal stability and insolubility. By analogy, derivatives of this compound could be designed as monomers for polymerization, leading to materials with applications in:

Gas Storage and Separation: The porous nature of OPNWs can be tailored for selective adsorption of gases like CO2 or H2.

Catalysis: The amine and nitrile groups within the polymer backbone can act as catalytic sites or be used to anchor metal catalysts. rsc.org

Biomaterials: The α-aminonitrile moiety can be hydrolyzed to form α-amino acids, opening the door to creating peptide-based polymers or materials with enhanced biocompatibility. nih.gov

Mechanistic Deep Dive into Stereoselective Transformations

The C2 carbon of this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other (asymmetric synthesis) is a critical area of modern chemistry, particularly for pharmaceutical applications. The asymmetric Strecker reaction is the most direct route to enantioenriched α-aminonitriles. nih.gov

Future mechanistic studies will focus on refining this transformation through:

Novel Organocatalysis: Designing more efficient chiral catalysts (e.g., thiourea (B124793) or squaramide derivatives) that operate via hydrogen bonding. mdpi.com The proposed mechanism involves the catalyst simultaneously activating the imine intermediate and positioning the cyanide nucleophile for a facial-selective attack. mdpi.com

Chiral Metal Complexes: Developing advanced Lewis acid catalysts, for example based on titanium or aluminum, that can coordinate to the imine and create a chiral environment to direct the incoming cyanide. organic-chemistry.orgthieme-connect.de

Solid-State Asymmetric Synthesis: Exploring reactions in the crystalline state, where the chirality of the crystal lattice of an achiral precursor can induce high enantioselectivity in the product. rsc.orgrsc.org This approach offers a fascinating route to chirality that mimics potential prebiotic mechanisms for the origin of life. rsc.org

Understanding the precise transition states and non-covalent interactions that govern stereocontrol in these reactions will be key to designing catalysts that provide near-perfect enantioselectivity for challenging substrates.

Sustainable Valorization of Related Feedstocks and Byproducts

The principles of green chemistry demand a shift towards renewable feedstocks and the minimization of waste. Future research on this compound will increasingly focus on sustainability.

Renewable Feedstocks: The ketone precursor for the Strecker synthesis, 2-pentanone, is traditionally derived from petrochemical sources. Research is underway to produce key chemical intermediates like ketones from biomass. For instance, lignin, a major component of wood and agricultural waste, can be catalytically converted into aromatic ethers, which can then be transformed into cyclohexanone (B45756) and its derivatives. nih.gov Similar pathways could be developed for aliphatic ketones.

Cyanide-Free Routes: A major sustainability challenge of the Strecker reaction is its reliance on highly toxic cyanide sources. Emerging biocatalytic methods offer a compelling alternative. Enzymes known as aldoxime dehydratases can convert aldoximes (readily formed from aldehydes and hydroxylamine) into nitriles in water under mild conditions, completely avoiding the use of cyanide. mdpi.comnih.gov Another green approach involves using non-toxic cyanide sources, such as α-amino acids or hexacyanoferrate, which can release HCN in situ under specific catalytic conditions. rsc.org

Byproduct Valorization: The nitrile group of this compound is often hydrolyzed to an amide or a carboxylic acid in subsequent synthetic steps. libretexts.org Traditionally, this requires harsh acidic or basic conditions. Recent innovations include the use of environmentally benign media, such as a water extract of plant ash, to catalyze nitrile hydrolysis, turning a waste product into a green chemical reagent. mdpi.comresearchgate.net

By focusing on the entire lifecycle, from renewable starting materials to waste-free transformations, the synthesis and application of this compound can be aligned with the goals of a sustainable chemical industry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-2-methylpentanenitrile, and how can researchers optimize reaction conditions?

  • Methodological Answer :

  • Synthetic Routes :
  • Cyanation of ketones : Reacting 2-amino-2-methylpentanone with cyanating agents (e.g., NaCN or KCN) under acidic conditions .
  • Strecker synthesis : Using aldehydes/ketones, ammonia, and cyanide sources to form α-aminonitriles. Adjust pH and temperature to favor nitrile formation .
  • Optimization Strategies :
  • Monitor reaction progress via FT-IR to track nitrile group formation (~2200 cm⁻¹ absorption) .
  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.5 ppm (methyl groups) and δ 3.0–3.5 ppm (amine protons) confirm substitution patterns .
  • ¹³C NMR : A nitrile carbon signal at ~120 ppm verifies the presence of the CN group .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 112 (C₆H₁₂N₂) confirm molecular weight .
  • Purity Assessment :
  • Use HPLC with a C18 column and UV detection (λ = 210 nm) to quantify impurities .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Key Mechanisms :
  • The electron-withdrawing nitrile group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack (e.g., by amines or thiols) .
  • Steric hindrance from the methyl group slows reactions at the β-carbon, requiring elevated temperatures (80–100°C) for efficient substitution .
  • Experimental Design :
  • Perform kinetic studies using variable-temperature NMR to track reaction rates and intermediate formation .
  • Compare activation energies for α- vs. β-substitution using computational tools (e.g., DFT calculations) .

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Data Contradiction Analysis :
  • Case Example : Discrepant ¹H NMR signals for amine protons may arise from solvent-dependent tautomerism or hydrogen bonding.
  • Resolution Strategies :
  • Conduct NMR in deuterated DMSO to stabilize amine protons and reduce exchange broadening .
  • Cross-validate with X-ray crystallography to confirm molecular geometry .
  • Reference Standards :
  • Compare experimental data with NIST Chemistry WebBook entries for analogous nitriles (e.g., 4-amino-4-methyl-2-pentanone) .

Q. What strategies mitigate decomposition risks during storage and handling of this compound?

  • Methodological Answer :

  • Decomposition Pathways :
  • Hydrolysis in humid conditions forms unwanted amides; oxidation generates nitrile oxides .
  • Mitigation Protocols :
  • Store under inert gas (argon) at –20°C to inhibit moisture ingress .
  • Add stabilizers (e.g., BHT) to suppress oxidative degradation .

Q. How can computational modeling predict the behavior of this compound in catalytic systems?

  • Methodological Answer :

  • Modeling Approaches :
  • Use molecular docking to simulate interactions with enzyme active sites (e.g., nitrilases for biocatalytic applications) .
  • DFT Calculations : Optimize transition states for reactions involving chiral centers to predict enantioselectivity .
  • Validation :
  • Compare computational predictions with experimental enantiomeric excess (ee) values from chiral HPLC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.